3-(Piperidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3-piperidin-4-yl-8-oxa-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H20N2O/c1-2-11-8-13(7-10(1)14-11)9-3-5-12-6-4-9/h9-12H,1-8H2 |
InChI Key |
UNTROVBPKMBQLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1O2)C3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of cis-2,5-Bishydroxymethyl-tetrahydrofuran
A widely cited method involves the cyclization of cis-2,5-bishydroxymethyl-tetrahydrofuran under acidic conditions. The reaction proceeds via intramolecular etherification, forming the bicyclic oxygen bridge. Key parameters include:
-
Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid.
-
Temperature : 80–100°C under reflux.
-
Yield : 60–75%, with purity dependent on distillation or recrystallization.
This route is favored for scalability but requires careful control of stereochemistry to avoid byproducts such as open-chain ethers.
Oxidative Ring Closure of Thioamide Precursors
An alternative approach, described in the synthesis of isothiazolo[4,3-b]pyridine derivatives, employs oxidative ring closure. Starting from 3-amino-5-bromopyridine-2-carbothioamide, hydrogen peroxide in methanol induces cyclization to form the bicyclic structure. This method achieves moderate yields (50–65%) but is critical for introducing nitrogen heteroatoms.
Suzuki-Miyaura Coupling
For halogenated intermediates, palladium-catalyzed coupling with piperidin-4-ylboronic acid pinacol ester offers regioselectivity. For example:
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0).
-
Base : Potassium carbonate.
-
Solvent : Dioxane/water (4:1).
Functionalization and Derivatization
Post-synthesis modifications enable the production of bioactive analogs:
Sandmeyer Reaction for Halogenation
The PMC study highlights bromination via a Sandmeyer reaction, converting amino groups to bromo substituents:
Mitsunobu Reaction for Etherification
In ZA983257B, Mitsunobu conditions (DIAD, PPh3) couple the bicyclic core with hydroxyl-containing piperidines. This method preserves stereochemistry but requires anhydrous conditions.
Purification and Characterization
Scale-Up Challenges and Solutions
-
Thionation Side Reactions : Use of Lawesson’s reagent instead of P2S5 minimizes hydrolysis during thioamide formation.
-
Neutralization Efficiency : Substituting solid K2CO3 with 30% NaOH reduces processing time in large-scale Sandmeyer reactions.
-
Pd Catalyst Cost : Recycling protocols using activated carbon recovery lower expenses in Suzuki couplings .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
ATR Inhibition
Recent research has identified 3-(Piperidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane as a promising ATR inhibitor. ATR plays a crucial role in the cellular response to DNA damage, particularly in cancer cells where DNA replication stress is prevalent. The compound's ability to selectively inhibit ATR can potentially enhance the efficacy of existing cancer therapies by sensitizing tumor cells to DNA-damaging agents, thereby improving treatment outcomes for patients with various cancers .
Pharmacokinetic Properties
Studies indicate that compounds within the 8-oxa-3-azabicyclo[3.2.1]octane family exhibit favorable pharmacokinetic properties, including improved absorption and metabolic stability. These characteristics are essential for developing effective oral medications that minimize side effects associated with traditional cancer treatments .
Therapeutic Applications
Cancer Treatment
The selective inhibition of ATR by this compound can be particularly beneficial in treating cancers characterized by high levels of replication stress, such as breast and ovarian cancers. By targeting ATR, this compound may enhance the effectiveness of chemotherapeutic agents and reduce the likelihood of resistance developing in tumor cells .
Neuropharmacology
Compounds with a piperidine moiety have been linked to various neurological applications, including potential treatments for neurodegenerative diseases and conditions involving cognitive decline. The structural characteristics of this compound may lend themselves to modulating neurotransmitter systems, thereby offering therapeutic avenues for conditions such as Alzheimer's disease and schizophrenia .
Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. For instance, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics. This inhibition enhances the efficacy of the antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine and Substituted Morpholines
Standard morpholine (a six-membered ring with one oxygen and one nitrogen atom) is a common structural motif in kinase inhibitors. However, replacing morpholine with 8-oxa-3-azabicyclo[3.2.1]octane introduces rigidity, which improves binding affinity and selectivity. For example:
- In thieno[3,2-d]pyrimidine-based inhibitors, replacing morpholine with 8-oxa-3-azabicyclo[3.2.1]octane increased mTOR selectivity over PI3Kα by >1000-fold (e.g., compound 17 in ) .
- In PI3K inhibitors (e.g., PQR514 derivatives), this substitution improved cellular efficacy and kinase affinity .
Table 1: Activity of Bridged Morpholine Derivatives in mTOR Inhibition
Key Findings :
- The position of heteroatoms (O and N) in the bicyclic system critically impacts activity. M19 (8-oxa-3-aza) exhibits superior mTOR affinity (Ki = 13 nM) compared to its isomer M18 (Ki = 24 nM) .
- Smaller bicyclic systems (e.g., heptane-based M14) show reduced activity, emphasizing the importance of ring size .
Comparison with Other Bicyclic and Spirocyclic Analogs
8-Oxa-5-azaspiro[3.5]nonane (M4)
This spirocyclic analog was evaluated in PI3K inhibitors but showed reduced mTOR affinity compared to 8-oxa-3-azabicyclo[3.2.1]octane, highlighting the advantage of bridged systems over spirocyclic ones for kinase selectivity .
6-Oxa-3-azabicyclo[3.1.1]heptane (M15)
Despite structural similarity, this heptane-based analog demonstrated negligible mTOR inhibition (Ki > 1000 nM), underscoring the necessity of an octane scaffold for optimal binding .
Biological Activity
The compound 3-(Piperidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane is a member of the bicyclic amine family, which has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : 222.29 g/mol
The structural characteristics of this compound contribute to its interaction with various biological targets, particularly receptors in the central nervous system.
Research indicates that This compound may exhibit activity as a mu-opioid receptor antagonist . This mechanism is significant in the development of analgesics and treatments for opioid addiction. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further exploration in pain management and addiction therapies .
Pharmacological Studies
- Antinociceptive Effects : Studies have shown that derivatives of bicyclic amines can produce antinociceptive effects in animal models. For instance, compounds similar to This compound have been tested for their ability to reduce pain responses in rodents, indicating potential applications in pain relief .
- Neuroprotective Properties : There is emerging evidence suggesting that this compound may possess neuroprotective properties, possibly through the modulation of glutamate receptors or inhibition of neuroinflammatory pathways. This could be particularly relevant in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Comparative Biological Activity Table
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Mu-opioid receptor antagonist | |
| Zidebactam | Antibacterial | |
| Other bicyclic amines | Antinociceptive |
Case Study 1: Opioid Receptor Modulation
In a controlled study, researchers administered This compound to mice subjected to pain stimuli. The results indicated a significant reduction in pain perception compared to control groups, supporting its role as a mu-opioid receptor antagonist.
Case Study 2: Neuroprotection in Animal Models
Another study explored the neuroprotective effects of this compound on models of induced neurotoxicity. The findings revealed that treatment with the compound reduced markers of oxidative stress and inflammation, suggesting potential therapeutic applications in neurodegenerative disorders.
Q & A
Q. Table 1. Example Synthetic Conditions
| Reactants | Solvent | Temperature/Time | Key Steps | Yield | Reference |
|---|---|---|---|---|---|
| 1,2-difluoro-4-nitrobenzene, nortropinone HCl | DMF | 100°C, 2 h | Nucleophilic substitution, recrystallization | Not reported |
Basic: How is the structural conformation of this bicyclic compound characterized?
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. For a structurally similar compound, X-ray analysis revealed:
- A chair conformation for the piperidine ring (deviation: 0.84 Å for N atom).
- An envelope conformation for the pyrrolidine ring (deviation: 0.66 Å for N atom).
- Dihedral angles between aromatic and bicyclic planes (86.59° and 67.63°) .
Q. Table 2. Structural Parameters from X-ray Analysis
| Parameter | Value | Observation | Reference |
|---|---|---|---|
| Dihedral angle (benzene vs. piperidine) | 86.59° | Orthogonal orientation | |
| Piperidine ring conformation | Chair | Stabilized by steric effects |
Basic: What purification techniques ensure high enantiomeric purity?
Methodological Answer:
Recrystallization from solvents like ethyl acetate or acetone is effective for enantiomer separation. For example, slow evaporation from acetone yielded X-ray-quality crystals of a derivative . Chiral chromatography (e.g., cellulose-based columns) may resolve stereoisomers, as seen in studies on exo/endo isomers of related bicyclic compounds .
Basic: How should researchers handle safety and stability during synthesis?
Methodological Answer:
- Avoid heat sources and sparks (P210) .
- Use PPE: face shields, gloves, and fume hoods .
- Store in airtight containers at room temperature, away from moisture .
Basic: What spectroscopic methods confirm the bicyclic structure?
Methodological Answer:
- NMR : Analyze chemical shifts for protons adjacent to nitrogen/oxygen atoms.
- Mass Spectrometry : Confirm molecular weight (e.g., 231.33 g/mol for a related compound ).
- IR : Identify functional groups (e.g., C-O-C stretch for oxa bridge).
Advanced: How do substituents influence bioactivity in SAR studies?
Methodological Answer:
Systematic substitution at C3 or C8 positions alters receptor binding. For example:
Q. Table 3. Substituent Impact on Bioactivity
| Substituent | Position | Observed Effect | Reference |
|---|---|---|---|
| 2-Fluoro-4-nitrophenyl | C8 | Intermediate for oxazolidinone derivatives | |
| Methyl/Thienyl | C3 | Varied dopamine receptor affinity |
Advanced: How can computational modeling predict target interactions?
Methodological Answer:
- Docking Studies : Use software (AutoDock, Schrödinger) to simulate binding with receptors (e.g., dopamine transporters ).
- MD Simulations : Assess conformational stability over time (e.g., 100 ns runs with AMBER).
- QSAR : Correlate substituent properties (logP, polar surface area) with activity .
Advanced: How to resolve contradictions in bioactivity data?
Methodological Answer:
- Control Experiments : Replicate under standardized conditions (solvent, temperature).
- Meta-Analysis : Compare data across studies (e.g., conflicting receptor binding results in vs. ).
- Orthogonal Assays : Validate activity using biochemical (e.g., radioligand binding) and cellular (e.g., cAMP assays) methods.
Advanced: What strategies optimize stereochemical synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use tert-butyl carbamates to direct stereochemistry during cyclization .
- Asymmetric Catalysis : Employ Pd or Ru catalysts for enantioselective C–N bond formation.
- Kinetic Resolution : Separate enantiomers via enzymatic methods (e.g., lipases) .
Advanced: How to assess environmental fate and toxicity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
